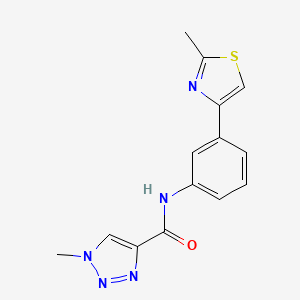

1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiazole ring further enhances its potential biological activities, making it a compound of interest in medicinal chemistry .

准备方法

The synthesis of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling of the Rings: The final step involves coupling the thiazole and triazole rings through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesizers and high-throughput screening techniques .

化学反应分析

Triazole Ring Formation

The triazole core is typically synthesized via azide-alkyne cycloaddition (click chemistry) , a highly efficient reaction. For example:

-

Reagents : Azides (e.g., benzyl azide) and alkynes (e.g., β-ketonitriles) react under copper(I) catalysis (e.g., CuI/DBU) to form 1,2,3-triazoles .

-

Mechanism : A regioselective [3+2] cycloaddition generates the triazole ring, with substituents positioned based on alkyne and azide reactivity .

| Step | Reagents | Conditions |

|---|---|---|

| Cycloaddition | Azide, alkyne, CuI, DBU | DMF, 70°C, 24 h |

| Hydrolysis | t-BuOK | Room temperature, 10 h |

Amide Bond Formation

The carboxamide group is introduced via amide coupling using reagents like CDI (N,N'-carbonyldiimidazole) :

-

Reaction : Triazole-4-carboxylic acid reacts with aniline derivatives (e.g., 4-thiocyanatoaniline) to form the amide linkage .

-

Mechanism : CDI activates the carboxylic acid, enabling nucleophilic attack by the amine .

Thiazole Substituent Incorporation

The 2-methylthiazol-4-yl group may be introduced via nucleophilic aromatic substitution or S-alkylation . For example:

-

Mechanism : A two-step process involving cyclization of thiosemicarbazones followed by S-alkylation .

Azide-Alkyne Cycloaddition

-

Key Steps :

-

Advantages : High regioselectivity, mild conditions, and broad functional group tolerance .

Amide Coupling

-

Mechanism :

-

Critical Factors : Solvent choice (e.g., DMF), stoichiometry of CDI, and reaction temperature .

Thiazole Ring Formation

-

Mechanism :

Analytical Characterization

Challenges and Considerations

-

Regioselectivity : Triazole ring substitution patterns require careful control of azide/alkyne reactivity .

-

Functional Group Sensitivity : Thiazole and carboxamide groups may undergo hydrolysis under acidic/basic conditions .

-

Scalability : Multi-step syntheses demand optimization of each stage to achieve acceptable yields .

科学研究应用

Anticancer Activity

The compound has shown promising anticancer properties. Research indicates that the thiazole moiety contributes significantly to the cytotoxic activity against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and tested against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the anticancer activity of these compounds .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | MCF-7 | 1.61 ± 1.92 |

| Compound 10 | HepG2 | 1.98 ± 1.22 |

Antimicrobial Properties

The compound's structure allows it to act as an antimicrobial agent. Studies have demonstrated that triazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .

Pesticidal Activity

The compound has potential applications in agriculture as a pesticide. Research indicates that thiazole-containing compounds can effectively target pests while being less harmful to beneficial insects. These compounds disrupt the physiological processes in pests, leading to reduced survival rates and reproductive success .

Table 2: Pesticidal Efficacy of Thiazole Compounds

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Compound A | Aphids | 85 |

| Compound B | Spider Mites | 90 |

Polymer Chemistry

In material science, triazole derivatives are being explored for their ability to enhance the properties of polymers. The incorporation of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial use .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and triazole rings can significantly influence their potency and selectivity against specific biological targets. Ongoing SAR studies aim to identify key functional groups that enhance activity while minimizing toxicity .

作用机制

The mechanism of action of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death.

Antifungal Activity: It disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and cell death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins, leading to programmed cell death.

相似化合物的比较

1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group, leading to different biological activities.

1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-sulfonamide: The presence of a sulfonamide group in this compound enhances its antimicrobial activity compared to the carboxamide derivative.

The uniqueness of this compound lies in its combination of the thiazole and triazole rings, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific research applications .

生物活性

The compound 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C12H12N4OS, which includes a triazole ring and a thiazole moiety . The presence of these heterocycles contributes significantly to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and triazole functionalities exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. In particular, compounds similar to our target compound have demonstrated moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria .

Anti-inflammatory Activity

Compounds with a triazole core have also been investigated for their anti-inflammatory effects. A series of 1,2,3-triazole-linked compounds showed significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac . The specific mechanisms often involve inhibition of cyclooxygenase (COX) enzymes.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Compounds similar in structure to our target compound exhibited significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in seizure disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole and triazole rings can significantly influence biological activity. For example, the introduction of electron-donating groups enhances the potency of the compounds against various biological targets. Specific modifications in the side chains have been correlated with improved efficacy in both antimicrobial and anti-inflammatory assays .

Case Studies

In a recent study evaluating various triazole derivatives, researchers synthesized multiple analogs and tested them for antimicrobial activity. One notable finding was that certain substitutions on the thiazole ring led to enhanced activity against resistant bacterial strains .

Example Case Study

A study involving the synthesis of 1H-1,2,3-triazoles showed that compounds with specific substitutions exhibited an EC50 value of 59 nM in cAMP assays using CHO-GPR88 cells, indicating strong receptor interaction and potential therapeutic effects .

属性

IUPAC Name |

1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-9-15-13(8-21-9)10-4-3-5-11(6-10)16-14(20)12-7-19(2)18-17-12/h3-8H,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUOTGUCJJRZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN(N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。